4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Chloride Channel Modulation

This 4-methyl benzenesulfonamide derivative is a critical member of the pyridazinone-based CaCC/VRAC inhibitor congeneric series, filling a defined parameter space (σp=−0.17, π=+0.56) that differs from 4-H, 4-F, 4-Cl, 4-OMe, and 4-CF3 analogs. Procure for systematic SAR parallel testing under identical assay conditions (T84 IC50<30 µM; FRT >30% inhibition at 20 µM). The ethyl linker disrupts aryl-sulfonamide conjugation, making it a structurally divergent comparator for carbonic anhydrase/COX-2 scaffold studies. Available at research-grade purity; verify characterization before biological testing.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1049530-66-6
Cat. No. B2623739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1049530-66-6
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
InChIInChI=1S/C13H15N3O3S/c1-11-4-6-12(7-5-11)20(18,19)15-9-10-16-13(17)3-2-8-14-16/h2-8,15H,9-10H2,1H3
InChIKeyKZKNMPOYSFIEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049530-66-6): Compound Class, Structural Identity, and Procurement Baseline


4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049530-66-6; molecular formula C13H15N3O3S; molecular weight 293.34 g/mol) is a synthetic sulfonamide derivative featuring a pyridazinone heterocycle connected via an ethylenediamine-type linker to a para-toluenesulfonamide moiety . This compound belongs to the broader class of pyridazine sulfonamide derivatives disclosed in patents as inhibitors of ion transport across chloride channels, specifically the calcium-activated chloride channel (CaCC) and volume-regulated anion channel (VRAC) . The compound is available from multiple commercial vendors at typical purities of 95%, primarily for research use only . Its closest structural analogs differ only in the substituent on the benzenesulfonamide phenyl ring (e.g., 4-ethyl, 4-fluoro, 4-methoxy, or unsubstituted variants), creating a congeneric series where the 4-methyl group may modulate lipophilicity, steric bulk, and target binding interactions relative to other substituents.

Why Generic Substitution Among N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamides Fails Without Comparative Data


The N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide scaffold constitutes a congeneric series in which even minor substituent changes on the benzenesulfonamide phenyl ring can produce substantial shifts in potency, selectivity, and physicochemical properties. Within the pyridazine sulfonamide patent family, compounds are distinguished by their R-group substitution patterns, and the patent claims specify that activity thresholds (e.g., IC50 less than 30 μM in T84 assays, greater than 30% inhibition at 20 μM in FRT assays) are compound-specific and cannot be assumed across analogs . Critically, no published head-to-head comparative data exist for the 4-methyl analog versus its 4-ethyl, 4-fluoro, 4-methoxy, or unsubstituted congeners. In the absence of such data, substitution based solely on structural similarity or vendor catalog adjacency risks selecting a compound with untested and potentially divergent biological activity. Until direct comparative studies are conducted, each compound in this series must be treated as a distinct chemical entity for procurement and experimental design purposes.

Quantitative Differentiation Evidence for 4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049530-66-6) vs. Structural Analogs


Structural Differentiation: 4-Methyl Substituent Versus Unsubstituted, 4-Ethyl, 4-Fluoro, and 4-Methoxy Benzenesulfonamide Analogs

The 4-methylbenzenesulfonamide group in CAS 1049530-66-6 distinguishes this compound from its closest commercially available analogs, which bear hydrogen (unsubstituted), ethyl, fluoro, or methoxy groups at the para position of the benzenesulfonamide phenyl ring . Within the pyridazine sulfonamide patent class, the R-group attached to the sulfonamide moiety is a defined variable in Formula I, and patent claims explicitly contemplate that different R-groups yield compounds with distinct chloride channel inhibitory profiles . The 4-methyl substituent provides a specific combination of modest electron-donating character (Hammett σp = −0.17) and increased lipophilicity (π = +0.56) relative to hydrogen, which may influence target binding and membrane permeability. However, no peer-reviewed head-to-head comparison of the 4-methyl compound against any specific analog has been published.

Medicinal Chemistry Structure-Activity Relationship Chloride Channel Modulation

Patent Class Membership: CaCC and VRAC Chloride Channel Inhibitory Activity Thresholds

Compounds within the pyridazine sulfonamide patent family, including those structurally related to CAS 1049530-66-6, are claimed to inhibit chloride ion transport across CaCC and VRAC channels . The patent establishes quantitative activity thresholds: compounds of Formula I may exhibit an IC50 of less than 30 μM in the T84 assay, greater than 30% inhibition at 20 μM in the FRT assay, or greater than 35% inhibition at 50 μM in the T84 assay . It is critical to note that these thresholds represent class-level claims; the specific compound CAS 1049530-66-6 is not individually enumerated in the patent's exemplified compound tables (Tables 1-3) with its own measured values . Therefore, its precise potency against CaCC or VRAC remains unvalidated in the public domain.

Ion Channel Pharmacology Chloride Channel Inhibition Drug Discovery

Molecular Scaffold Differentiation: Ethyl-Linked Pyridazinone-Sulfonamide Versus Directly-Linked 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Anti-Inflammatory Series

CAS 1049530-66-6 features an ethyl linker between the pyridazinone nitrogen and the sulfonamide nitrogen, creating an N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide scaffold. This is structurally distinct from the 4-(6-oxopyridazin-1-yl)benzenesulfonamide scaffold reported by Badawi et al. (2023), in which the benzenesulfonamide is directly attached to the pyridazinone ring nitrogen without an intervening ethyl linker . The Badawi et al. series includes compounds 5a-c and 7a-f with demonstrated multi-target inhibitory activity against carbonic anhydrase isoforms (hCA I, II, IX, XII), COX-1/2, and 5-LOX enzymes. For example, compound 7a exhibited Ki values of 48.3 nM (CA I), 42.2 nM (CA II), 52.3 nM (CA IX), and 13.3 nM (CA XII), with COX-2 IC50 of 50 nM . However, these data cannot be extrapolated to CAS 1049530-66-6 because the ethyl linker in CAS 1049530-66-6 introduces additional conformational flexibility and alters the spatial relationship between the sulfonamide zinc-binding group and the pyridazinone core, which would be expected to affect carbonic anhydrase binding affinity and isoform selectivity.

Anti-inflammatory Drug Discovery Carbonic Anhydrase Inhibition COX-2 Inhibition

Physicochemical Property Differentiation: Calculated Versus Experimental Solubility and Permeability Comparison Within the N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Series

The 4-methyl substituent on CAS 1049530-66-6 imparts distinct calculated physicochemical properties relative to other members of the N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide series. The 4-methyl group (Hansch π = +0.56) increases lipophilicity compared to the unsubstituted analog (π = 0) and the 4-fluoro analog (π = +0.14), but is less lipophilic than the 4-ethyl analog (π = +1.02). This has direct implications for aqueous solubility, membrane permeability, and non-specific protein binding . The molecular weight of 293.34 g/mol places CAS 1049530-66-6 in a favorable range for lead-like properties, but no experimental solubility, LogD, or permeability data have been published for this specific compound or its direct analogs to enable quantitative comparison .

Physicochemical Profiling Drug-likeness LogP Prediction

Research and Industrial Application Scenarios for 4-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049530-66-6) Based on Currently Available Evidence


Structure-Activity Relationship (SAR) Studies of Pyridazine Sulfonamide Chloride Channel Modulators

CAS 1049530-66-6 may serve as a representative member of the N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide series in SAR campaigns exploring the effect of para-substitution on the benzenesulfonamide ring upon CaCC or VRAC inhibitory activity. As established in Section 3, the 4-methyl group provides a specific electronic (σp = −0.17) and lipophilic (π = +0.56) profile . In a congeneric series also encompassing the 4-H, 4-F, 4-Cl, 4-OCH3, and 4-CF3 analogs, the 4-methyl compound fills a specific parameter space. Procurement of CAS 1049530-66-6 for this purpose is appropriate only when the full analog matrix is being assembled and when all compounds will be tested under identical assay conditions to generate internally consistent comparative data. The patent-defined activity thresholds (IC50 < 30 μM in T84 assay; >30% inhibition at 20 μM in FRT assay) provide a framework for assay design .

Synthetic Intermediate for Further Derivatization of the Pyridazinone or Sulfonamide Moieties

The presence of the pyridazinone carbonyl and the secondary sulfonamide NH in CAS 1049530-66-6 offers two distinct sites for further chemical elaboration. The 4-methyl group on the benzenesulfonamide ring is relatively inert under most reaction conditions, making this compound a stable intermediate for modifications at other positions. Potential derivatization strategies include N-alkylation or N-acylation of the sulfonamide nitrogen, or functionalization of the pyridazinone ring at the C4 or C5 positions. The commercial availability of CAS 1049530-66-6 at 95% purity from multiple vendors supports its use as a building block, although any downstream biological testing would require rigorous purity verification and characterization of the final products.

Negative Control or Tool Compound for Scaffold-Hopping Experiments Targeting Carbonic Anhydrase or COX-2

Based on the scaffold differentiation evidence presented in Section 3, CAS 1049530-66-6 may be useful as a structurally divergent comparator in studies of the 4-(6-oxopyridazin-1-yl)benzenesulfonamide anti-inflammatory series reported by Badawi et al. (2023) . Because the ethyl linker in CAS 1049530-66-6 disrupts the direct conjugation between the sulfonamide and pyridazinone rings present in the Badawi series, this compound can serve as a tool to probe the importance of scaffold rigidity for carbonic anhydrase and COX-2 binding. Specifically, if CAS 1049530-66-6 shows substantially reduced or absent CA/COX-2 inhibition compared to the directly-linked series, this would confirm that the ethyl linker is detrimental to target engagement in this pharmacophore context. Such experiments would generate the first quantitative comparative data for this compound.

Physicochemical Profiling and Property-Based Analog Selection Within the N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Series

Given the lack of experimental physicochemical data for CAS 1049530-66-6, this compound is a candidate for fundamental property determination including aqueous solubility (kinetic and thermodynamic), LogD7.4, artificial membrane permeability (PAMPA), and metabolic stability in liver microsomes. As noted in Section 3, the 4-methyl substituent predicts intermediate lipophilicity (π = +0.56) relative to other analogs in the series . Systematic measurement of these properties across the 4-H, 4-Me, 4-Et, 4-F, and 4-OMe congeners would provide the first rigorous dataset enabling informed selection of the optimal analog for a given assay format (e.g., biochemical vs. cell-based) and would establish whether the 4-methyl compound offers any property advantages warranting its preferential use.

Quote Request

Request a Quote for 4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.